N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a unique Z-configuration imine group, a dimethoxy-substituted benzothiazole core, and a 2-methoxyethyl side chain. Its synthesis typically involves condensation reactions between substituted benzothiazole precursors and benzoyl derivatives, followed by recrystallization for purification . Characterization methods such as NMR, IR, and X-ray crystallography (using programs like SHELXL ) are critical for confirming its geometry and electronic properties.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-10-9-21-14-11-15(24-2)16(25-3)12-17(14)26-19(21)20-18(22)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHWPODFBOWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of methoxy groups and the methoxyethyl side chain. The final step involves the formation of the benzamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide
This compound shares the thiazol-2-ylidene core and Z-configuration with the target molecule. Key differences include the replacement of the dimethoxybenzothiazole with a 2-methoxyphenyl group and a 4-methylbenzamide. X-ray analysis reveals comparable bond lengths (C–N: 1.30–1.34 Å) and angles, indicating similar planarity and conjugation .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
While lacking the benzothiazole core, this benzamide derivative features an N,O-bidentate directing group.
Table 1: Structural Comparison of Key Analogues
Key Analytical Data :
- IR Spectroscopy : Strong absorption bands at 1345–1155 cm⁻¹ (SO₂ stretching in benzothiazole derivatives ) vs. 1645 cm⁻¹ (C=N in hydrazine derivatives ).
- X-Ray Crystallography : The target compound’s dihedral angles (e.g., C–S–C: ~105°) align with related structures, validated using SHELX and ORTEP-III .
Computational and Physicochemical Properties
Computational studies on benzothiazole derivatives (e.g., molinspiration-based drug-likeness scores ) predict moderate LogP values (~3.2) for the target compound, indicating favorable membrane permeability. The 2-methoxyethyl group may enhance solubility compared to nitro-substituted analogues (e.g., W1 in ), which exhibit higher hydrophobicity but superior anticancer activity .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole ring.
- Multiple methoxy groups contributing to its solubility and reactivity.
- A benzamide moiety which is significant for its biological activity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O6S |
| Molecular Weight | 414.48 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-methoxyethylamine with thiourea derivatives under acidic conditions.
- Formation of the Benzamide Structure : Involves reacting the benzothiazole derivative with appropriate benzamides under controlled conditions (e.g., using solvents like dichloromethane or ethanol) .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. In vitro studies have employed assays such as DPPH and FRAP to evaluate the radical scavenging ability of these compounds .
Antiproliferative Effects
The compound has shown promising antiproliferative effects against various cancer cell lines. Studies have reported IC50 values in the micromolar range, indicating effective inhibition of cell growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
This compound has demonstrated significant inhibitory action against pro-inflammatory enzymes such as 5-lipoxygenase (LO). This activity suggests potential therapeutic applications in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects involves:
- Binding to Specific Enzymes : The compound may interact with various enzymes and receptors, modulating their activity.
- Influencing Signaling Pathways : It may alter key signaling pathways related to cell proliferation and inflammation .
Study on Antioxidant and Anticancer Activity
A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. Among them, N-[5,6-dimethoxy]-benzothiazole derivatives exhibited strong antioxidant properties and significant antiproliferative effects against human cancer cell lines. The findings underscore the importance of structural modifications in enhancing biological activity .
Multi-functional Applications
Another study highlighted the potential of benzothiazole derivatives as multifunctional agents capable of providing photoprotection and anti-inflammatory benefits. The synthesized compounds showed stability under UV irradiation and effective inhibition of inflammatory responses in vitro .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves a multi-step route starting with functionalized benzothiazole precursors. Critical steps include:
- Condensation reactions to form the benzothiazol-2-ylidene core, using triethylamine as a base in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Substituent introduction , such as methoxyethyl groups, via nucleophilic substitution under controlled temperatures (60–80°C) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization focuses on solvent selection (e.g., DMSO enhances reaction rates but may reduce selectivity), stoichiometric ratios, and temperature control to minimize side products .
Basic: How is the Z-configuration of the benzothiazol-2-ylidene moiety confirmed?
The Z-configuration is validated using:
- NMR spectroscopy : Distinct coupling patterns between the imine proton (δ ~8.5–9.5 ppm) and adjacent protons confirm spatial arrangement .
- X-ray crystallography : Crystal structures reveal planar geometry and intramolecular hydrogen bonding stabilizing the Z-form .
- IR spectroscopy : Absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (amide C=O) corroborate the structure .
Advanced: How can conflicting yields in scaled-up synthesis be resolved?
Discrepancies often arise from:
- Solvent polarity effects : Higher polarity solvents (e.g., DMF) improve solubility but may promote decomposition. Switching to acetonitrile with gradual reagent addition can mitigate this .
- Oxygen sensitivity : The thiazole ring is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) enhance stability .
- Reaction monitoring : Real-time HPLC or TLC tracking identifies intermediate degradation, enabling prompt adjustments .
Advanced: What methodologies are suitable for evaluating biological activity?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic studies :
Advanced: How can structural modifications enhance bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Methoxy positioning : 5,6-Dimethoxy groups on the benzothiazole improve membrane permeability and target engagement .
- Alkyl chain variation : Replacing the 2-methoxyethyl group with bulkier substituents (e.g., propynyl) increases lipophilicity and potency against resistant strains .
- Amide substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide enhance electrophilicity and enzyme inhibition .
Advanced: How to address discrepancies in biological assay results?
Contradictions may stem from:
- Assay conditions : Varying pH or serum content in cell culture media can alter compound stability. Standardize protocols (e.g., RPMI-1640 at pH 7.4) .
- Metabolic interference : Hepatic metabolite profiling (LC-MS) identifies active/inactive derivatives influencing efficacy .
- Off-target effects : siRNA knockdown or CRISPR-Cas9 gene editing validates target specificity .
Basic: What analytical techniques ensure compound purity and identity?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.12) .
- Elemental analysis : ≤0.3% deviation between calculated and observed C/H/N/S values .
Advanced: How to design stability studies under varying conditions?
- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds .
- Photodegradation : Exposure to UV light (λ = 365 nm) monitors isomerization or ring-opening .
- Hydrolytic stability : Incubation in buffered solutions (pH 1–13) with LC-MS tracking degradation products .
Advanced: What computational tools predict pharmacokinetic properties?
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and CYP450 interactions .
- MD simulations : GROMACS models membrane diffusion rates and protein-ligand binding kinetics .
Basic: How to troubleshoot low yields in the final coupling step?
- Catalyst screening : Pd/C or CuI accelerates amide bond formation .
- Solvent optimization : Switch from DCM to THF for better reagent solubility .
- Stoichiometry adjustment : Excess benzoyl chloride (1.2 eq) drives the reaction to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
